molecular formula C13H11BrN2O2S B10907884 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B10907884
M. Wt: 339.21 g/mol
InChI Key: NQHZPEDXANJIBT-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE is an organic compound characterized by its unique structure, which includes a brominated thiophene ring, a phenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 2-hydroxy-2-phenylacetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE
  • N’~1~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE
  • N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-HYDROXY-2-PHENYLACETOHYDRAZIDE is unique due to the presence of the bromine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the thiophene ring, leading to variations in their properties and applications.

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C13H11BrN2O2S/c14-11-7-6-10(19-11)8-15-16-13(18)12(17)9-4-2-1-3-5-9/h1-8,12,17H,(H,16,18)/b15-8+

InChI Key

NQHZPEDXANJIBT-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(S2)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(S2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.